molecular formula C13H20O B7907068 2-(4-Butylphenyl)propan-2-ol

2-(4-Butylphenyl)propan-2-ol

Cat. No.: B7907068
M. Wt: 192.30 g/mol
InChI Key: UKGUSEXIEVVRSQ-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)propan-2-ol is an organic compound with the molecular formula C₁₃H₂₀O It belongs to the class of alcohols and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl ring substituted with a butyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-butylbenzene. This intermediate can then undergo a Grignard reaction with acetone to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Butylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride for halogenation, sodium hydride for nucleophilic substitution.

Major Products Formed:

    Oxidation: 2-(4-Butylphenyl)propan-2-one.

    Reduction: 2-(4-Butylphenyl)propane.

    Substitution: 2-(4-Butylphenyl)propan-2-yl chloride.

Scientific Research Applications

2-(4-Butylphenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Butylphenyl)propan-2-ol can be compared with other similar compounds, such as:

    2-(4-tert-Butylphenyl)propan-2-ol: Similar structure but with a tert-butyl group instead of a butyl group, leading to different steric and electronic effects.

    2-(4-Methylphenyl)propan-2-ol: Contains a methyl group instead of a butyl group, resulting in different physical and chemical properties.

    2-(4-Ethylphenyl)propan-2-ol: Features an ethyl group, which affects its reactivity and interactions compared to the butyl-substituted compound.

Properties

IUPAC Name

2-(4-butylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-5-6-11-7-9-12(10-8-11)13(2,3)14/h7-10,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGUSEXIEVVRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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